![molecular formula C20H19ClN2O4S B2958246 4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine CAS No. 866895-11-6](/img/structure/B2958246.png)
4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine, also known as CM-675, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to 4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine have been synthesized through various chemical reactions, such as the reaction of quinazolinone derivatives with chlorosulfonic acid followed by amidation processes. These compounds' structures were confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data, indicating a complex synthesis process involving multiple steps and detailed structural analysis (Hayun et al., 2012).
Biological Activities and Potential Applications
The derivatives of quinolines, including those with morpholine groups, have shown significant biological activities:
Anticancer Properties : Some compounds exhibited potent antiproliferative activity against various cancer cell lines, with mechanisms including tubulin polymerization inhibition and microtubule destabilizing potency (Hsueh-Yun Lee et al., 2011). Another study highlighted the design and synthesis of 4-aminoquinoline derived sulfonyl analogs as effective and safe anticancer agents, with some compounds showing preferential toxicity to cancer cells over non-cancer cells (V. Solomon et al., 2019).
Antimalarial Activity : Quinoline derivatives have also been studied for their antimalarial properties, showing potent activity against P. falciparum strains. The optimization of these compounds' physicochemical properties can lead to the identification of potential oral lead candidates for antimalarial therapy (Michael Eder de Oliveira et al., 2013).
Antimicrobial and Modulating Activity : The antimicrobial and modulating activities of sulfonamide compounds have been investigated, showing the potential to enhance the efficacy of other antibiotics against resistant strains of bacteria and fungi (M. A. Oliveira et al., 2015).
properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-26-15-4-7-18-17(12-15)20(23-8-10-27-11-9-23)19(13-22-18)28(24,25)16-5-2-14(21)3-6-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWMXVHBBWKQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

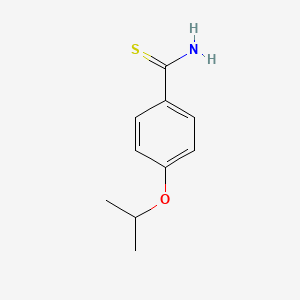
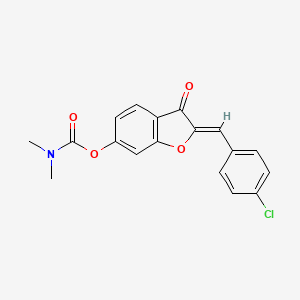
![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2958168.png)
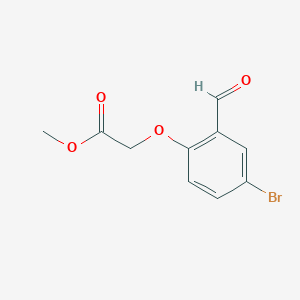
![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)
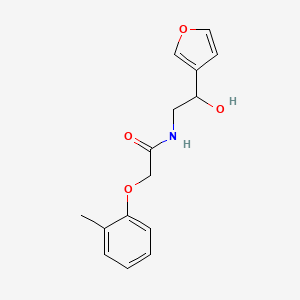
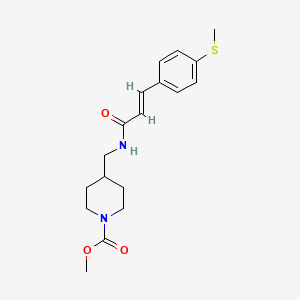
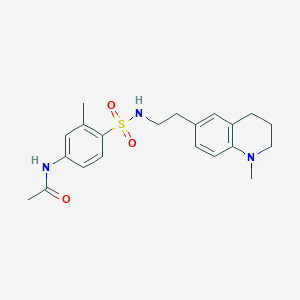
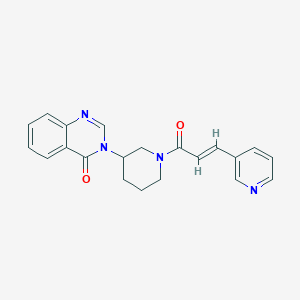

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/no-structure.png)
![4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2958184.png)